1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)-
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Overview
Description
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is an organic compound with the molecular formula C16H23NO5 It is a derivative of decanone, featuring a phenyl ring substituted with hydroxyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- typically involves the reaction of decanoyl chloride with a substituted phenol in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a solvent like nitrobenzene at elevated temperatures . Another method involves the Fries rearrangement of phenyl decanoate with aluminum chloride in solvents like tetrachloroethane or carbon disulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Mechanism of Action
The mechanism of action of 1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- involves its interaction with molecular targets such as enzymes. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines like dopamine . This inhibition can modulate neurotransmitter levels and has therapeutic implications for conditions like Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-nitrophenyl)-1-dodecanone: Similar structure but with a longer alkyl chain.
1-(3,4-Dihydroxyphenyl)-1-decanone: Lacks the nitro group, affecting its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-1-decanone: Methoxy groups instead of hydroxyl groups, altering its chemical properties.
Uniqueness
1-Decanone, 1-(3,4-dihydroxy-5-nitrophenyl)- is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring
Properties
CAS No. |
125628-94-6 |
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Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)decan-1-one |
InChI |
InChI=1S/C16H23NO5/c1-2-3-4-5-6-7-8-9-14(18)12-10-13(17(21)22)16(20)15(19)11-12/h10-11,19-20H,2-9H2,1H3 |
InChI Key |
TUUOYSDMQRBQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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